(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester
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Overview
Description
(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester typically involves the following steps:
Protection of the Pyrrolidine Nitrogen: The nitrogen atom in the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Acetic Acid Derivative: The protected pyrrolidine is then reacted with a suitable acetic acid derivative, such as methyl bromoacetate, under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected nitrogen can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Reduction: Commonly performed using lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid.
Reduction: Produces the corresponding alcohol.
Substitution: Results in various substituted pyrrolidine derivatives depending on the electrophile used.
Scientific Research Applications
(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: Serves as a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester is primarily related to its role as an intermediate in chemical reactions. It acts as a substrate for various enzymatic and chemical transformations, facilitating the formation of desired products. The Boc-protected nitrogen and ester functionalities provide reactive sites for further modifications, enabling the synthesis of a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- 3-Methoxyphenylboronic acid
Uniqueness
(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester is unique due to its specific structural features, such as the Boc-protected pyrrolidine ring and the acetic acid ester moiety
Properties
CAS No. |
88790-37-8 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.303 |
IUPAC Name |
tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
LZYBAKVGAMQFLJ-VIFPVBQESA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)OC |
solubility |
not available |
Origin of Product |
United States |
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